2-methoxy-N-(2-nitrophenyl)acetamide
Overview
Description
2-methoxy-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O4 It is a derivative of acetamide, featuring a methoxy group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-nitrophenyl)acetamide typically involves the nitration of methoxy-substituted acetanilide. One common method includes the reaction of 2-methoxyaniline with acetic anhydride to form 2-methoxyacetanilide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: Formation of 2-amino-N-(2-nitrophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the substituent introduced.
Scientific Research Applications
2-methoxy-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
- N-(2-methoxy-3-nitrophenyl)acetamide
Uniqueness
2-methoxy-N-(2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the aromatic ring provides a distinct set of properties that can be exploited in various applications .
Properties
IUPAC Name |
2-methoxy-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-6-9(12)10-7-4-2-3-5-8(7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHCJYDWXMEXGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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